Cas no 51357-79-0 (5-Chlorobenzo[c]isothiazol-3-amine)
5-Chlorobenzo[c]isothiazol-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-Chlorobenzo[c]isothiazol-3-amine
- 5-chloro-2,1-benzothiazol-3-amine
- 2,1-Benzisothiazol-3-amine,5-chloro
- 51357-79-0
- DTXSID80965628
- SCHEMBL9722805
- 3-Amino-5-chloro-2,1-benzisothiazole
- BCA35779
- CCRIS 8329
- 5-Chloro-2,1-benzisothiazol-3-amine
- AK-249/11478009
-
- Inchi: 1S/C7H5ClN2S/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,9H2
- InChI Key: MARQFRIVKTVVAD-UHFFFAOYSA-N
- SMILES: ClC1C=CC2C(C=1)=C(N)SN=2
Computed Properties
- Exact Mass: 183.98600
- Monoisotopic Mass: 183.9861970g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 67.2Ų
Experimental Properties
- PSA: 67.15000
- LogP: 3.11310
5-Chlorobenzo[c]isothiazol-3-amine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Chlorobenzo[c]isothiazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059006256-1g |
5-Chlorobenzo[c]isothiazol-3-amine |
51357-79-0 | 95% | 1g |
$854.76 | 2023-09-01 | |
| Chemenu | CM154925-1g |
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51357-79-0 | 95% | 1g |
$975 | 2021-06-08 | |
| Chemenu | CM154925-1g |
5-chlorobenzo[c]isothiazol-3-amine |
51357-79-0 | 95% | 1g |
$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737120-1g |
5-Chlorobenzo[c]isothiazol-3-amine |
51357-79-0 | 98% | 1g |
¥6829.00 | 2024-05-10 | |
| Crysdot LLC | CD11112929-1g |
5-Chlorobenzo[c]isothiazol-3-amine |
51357-79-0 | 95+% | 1g |
$1035 | 2024-07-17 |
5-Chlorobenzo[c]isothiazol-3-amine Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 5-Chlorobenzo[c]isothiazol-3-amine
Introduction to 5-Chlorobenzo[c]isothiazol-3-amine (CAS No. 51357-79-0)
5-Chlorobenzo[c]isothiazol-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 51357-79-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzothiazole class, characterized by a fused benzene ring and a thiazole ring, with a chlorine substituent at the 5-position and an amine group at the 3-position. The unique structural features of 5-Chlorobenzo[c]isothiazol-3-amine make it a versatile scaffold for the development of various bioactive molecules.
The significance of 5-Chlorobenzo[c]isothiazol-3-amine lies in its potential applications across multiple domains, including medicinal chemistry, agrochemicals, and material science. Its molecular structure allows for interactions with biological targets, making it a valuable intermediate in the synthesis of pharmacologically active compounds. Recent advancements in drug discovery have highlighted the role of benzothiazole derivatives in addressing a range of therapeutic challenges, particularly in oncology, inflammation, and infectious diseases.
In the realm of oncology research, 5-Chlorobenzo[c]isothiazol-3-amine has been explored as a precursor for compounds targeting cancer cell proliferation and apoptosis. The chlorine substituent enhances electrophilic reactivity, enabling further functionalization to develop molecules with enhanced binding affinity to specific protein targets. Studies have demonstrated that derivatives of this scaffold can modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways. The amine group at the 3-position provides a site for further derivatization, allowing chemists to fine-tune physicochemical properties such as solubility and bioavailability.
Moreover, 5-Chlorobenzo[c]isothiazol-3-amine has shown promise in anti-inflammatory applications. Inflammatory diseases often involve dysregulation of cytokine production and oxidative stress, areas where benzothiazole derivatives have demonstrated efficacy. Research indicates that compounds derived from 5-Chlorobenzo[c]isothiazol-3-amine can inhibit inflammatory mediators like COX-2 and NF-κB, offering potential therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease. The structural versatility of this compound allows for the design of molecules that selectively interact with inflammatory enzymes, minimizing side effects associated with non-selective inhibitors.
The agrochemical sector has also benefited from the exploration of 5-Chlorobenzo[c]isothiazol-3-amine derivatives. Its ability to act as a precursor for herbicidal and fungicidal agents stems from its capacity to disrupt essential metabolic pathways in pests and weeds. Recent studies have focused on synthesizing analogs of this compound that exhibit improved environmental safety profiles while maintaining high efficacy against target organisms. This aligns with global trends toward sustainable agriculture, where reducing chemical residues is paramount.
From a synthetic chemistry perspective, 5-Chlorobenzo[c]isothiazol-3-amine serves as an important building block due to its reactivity and stability under various conditions. The chlorine atom facilitates nucleophilic substitution reactions, enabling the introduction of diverse functional groups. Additionally, the amine functionality can participate in condensation reactions, forming more complex heterocyclic structures. These attributes make it a valuable intermediate in multi-step synthetic routes aimed at producing novel compounds with tailored biological activities.
The development of new methodologies for synthesizing 5-Chlorobenzo[c]isothiazol-3-amine has been an area of active investigation. Advances in catalytic processes have enabled more efficient and environmentally friendly routes to this compound, reducing waste generation and energy consumption. Such improvements are crucial for large-scale production and compliance with green chemistry principles.
In conclusion, 5-Chlorobenzo[c]isothiazol-3-amine (CAS No. 51357-79-0) represents a significant compound in modern chemical research with broad applications across pharmaceuticals, agrochemicals, and material science. Its unique structural features provide a foundation for developing innovative bioactive molecules targeting critical therapeutic areas such as cancer and inflammation. As research continues to uncover new synthetic strategies and applications, the importance of this compound is expected to grow further.
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